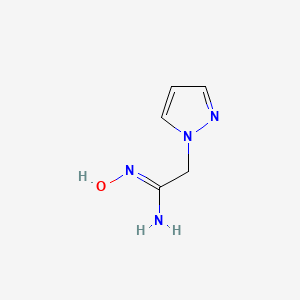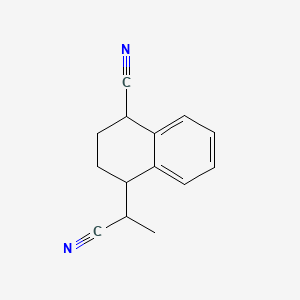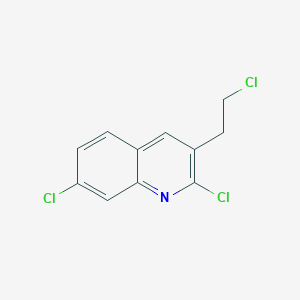
2-Chloro-4-fluoro-DL-phenylalanine
Übersicht
Beschreibung
2-Chloro-4-fluoro-DL-phenylalanine is an organic compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol It is a derivative of phenylalanine, an essential amino acid, and features both chlorine and fluorine substituents on the aromatic ring
Wirkmechanismus
Target of Action
A similar compound, 4-chloro-dl-phenylalanine (pcpa), is known to inhibit 5-hydroxytrytamine (5-ht) synthesis . 5-HT, also known as serotonin, is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological functions.
Mode of Action
If we consider the action of pcpa, it inhibits the synthesis of 5-ht by reducing the expression of tryptophan hydroxylase 1 (tph1) , an enzyme critical for 5-HT production
Biochemical Pathways
The inhibition of 5-ht synthesis by pcpa can impact several downstream pathways related to mood regulation, sleep, and other physiological functions .
Result of Action
The inhibition of 5-ht synthesis by pcpa can lead to a decrease in 5-ht levels, which may affect mood regulation and other physiological functions .
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-fluoro-DL-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine backbone. One common method includes the halogenation of phenylalanine derivatives under controlled conditions. For instance, the reaction of 4-chloro-2-fluorobenzaldehyde with glycine in the presence of a suitable catalyst can yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-4-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluoro-DL-phenylalanine can be compared with other halogenated phenylalanine derivatives, such as:
4-Chloro-DL-phenylalanine: Similar in structure but lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Fluoro-DL-phenylalanine: Contains a fluorine atom but lacks the chlorine substituent, leading to variations in its chemical and biological properties.
2-Chloro-DL-phenylalanine: Features a chlorine atom at the 2-position but no fluorine, affecting its overall behavior in chemical reactions and biological systems
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can influence its electronic properties and reactivity, potentially enhancing its efficacy in various applications.
Eigenschaften
IUPAC Name |
2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFAMXOPAUSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)







![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)


![4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid](/img/structure/B3024904.png)

